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Introduction
Serrapeptase, a proteolytic enzyme derived from the non-pathogenic bacterium Serratia

marcescens, has garnered significant attention in the pharmaceutical and biotechnology

sectors for its potent anti-inflammatory, analgesic, and fibrinolytic properties.[1][2] Native

production of Serrapeptase from Serratia marcescens can be challenging due to the

pathogenic nature of the microorganism.[3][4] Recombinant DNA technology offers a promising

alternative for the safe, scalable, and cost-effective production of this valuable therapeutic

enzyme.[5][6] This document provides detailed application notes and experimental protocols for

the recombinant expression and purification of Serrapeptase, primarily focusing on the

Escherichia coli expression system, which is widely used due to its relative simplicity and low

cost.[5]
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The successful recombinant production of Serrapeptase involves a multi-step process that

includes gene cloning, protein expression, and purification. While Pichia pastoris has been

explored as an expression host, E. coli remains the most common system for Serrapeptase
production.[5][7] However, expression in E. coli can sometimes lead to the formation of

insoluble and inactive protein aggregates known as inclusion bodies.[3][5]

Expression in Escherichia coli
E. coli is a popular choice for producing non-glycosylated proteins like Serrapeptase.[5]

Various strains and vectors have been successfully employed for the high-level expression of

this enzyme.

Key Considerations for Expression in E. coli

Expression Vector: The choice of expression vector is crucial for achieving high yields.

Plasmids from the pET series, such as pET-28a(+) and pET-23b(+), are frequently used as

they contain a strong T7 promoter for high-level transcription of the target gene.[3][5] Other

vectors like pGEM®-3Zf and pQE30 have also been utilized.[5]

Host Strain:E. coli BL21(DE3) is a commonly used host strain as it carries the T7 RNA

polymerase gene required for transcription from the T7 promoter.[1][8] However, due to the

proteolytic nature of Serrapeptase, which can be toxic to the host cells, other strains like E.

coli C43(DE3) have been shown to improve expression by mitigating toxicity issues.[3][4]

Codon Optimization: The Serrapeptase gene sequence can be optimized to match the

codon usage of E. coli, which can enhance translation efficiency and protein yield.[5]

Inclusion Bodies: A significant challenge in expressing Serrapeptase in E. coli is the

formation of inclusion bodies, which are dense aggregates of misfolded protein.[3][5][7]

While this necessitates an additional refolding step, it can also be advantageous as the

inclusion bodies are relatively pure and resistant to proteolytic degradation.

Purification of Recombinant Serrapeptase
Purification strategies for recombinant Serrapeptase often exploit the presence of an affinity

tag, such as a polyhistidine (His-tag), which is incorporated into the protein during the cloning

step.
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Common Purification Techniques

Affinity Chromatography: Nickel-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography is

the most common method for purifying His-tagged Serrapeptase.[7][8] The His-tag binds

with high affinity to the nickel-charged resin, allowing for the separation of the recombinant

protein from other cellular components.

Ion-Exchange Chromatography: This technique separates proteins based on their net charge

and can be used as a subsequent purification step to achieve higher purity.[9]

Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method

separates proteins based on their size and can be used for final polishing of the purified

enzyme.[10]

Quantitative Data Summary
The following tables summarize quantitative data from various studies on the recombinant

expression and purification of Serrapeptase.

Table 1: Recombinant Expression of Serrapeptase in E. coli
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Vector
Host
Strain

Inducer
(IPTG)
Concentr
ation

Induction
Temperat
ure (°C)

Induction
Time
(hours)

Yield
Referenc
e

pET-28a(+)
E. coli

BL21(DE3)

Not

Specified

Not

Specified

Not

Specified

Not

Specified

pGEM®-3Z

f

E. coli

BL21(DE3)

Not

Specified

Not

Specified

Not

Specified

Not

Specified

pQE30 E. coli M15 0.5 mM 37 4

Highest

Yield

(relative)

[5]

pET23b(+)
E. coli

C43(DE3)

Not

Specified

Not

Specified
6

~2-2.5

mg/L
[3]

Fusion

Construct

Not

Specified

Not

Specified

Not

Specified

Not

Specified

2.5 ± 0.764

g/L
[7]

Table 2: Purification and Activity of Recombinant Serrapeptase

Purification Method Purity
Specific Activity
(U/mg)

Reference

Ni-NTA Affinity

Chromatography
>98% Not Specified [4]

Ni-NTA Affinity

Chromatography &

On-column Refolding

Not Specified 8382 ± 291 [7]

Ammonium Sulphate

Precipitation & Ion-

Exchange

Chromatography

Not Specified 20,492 [9]
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Protocol 1: Cloning of Serrapeptase Gene into an
Expression Vector
This protocol describes the general steps for cloning the Serrapeptase gene into a suitable E.

coli expression vector, such as pET-28a(+).

Materials:

Serrapeptase gene (synthetic or amplified from Serratia marcescens)

pET-28a(+) vector

Restriction enzymes (e.g., NcoI and XhoI)[5]

T4 DNA Ligase

Competent E. coli DH5α cells

LB agar plates with kanamycin (50 µg/mL)

Procedure:

Digest both the Serrapeptase gene insert and the pET-28a(+) vector with the chosen

restriction enzymes.

Purify the digested insert and vector using a DNA purification kit.

Ligate the digested insert into the linearized vector using T4 DNA Ligase.

Transform the ligation mixture into competent E. coli DH5α cells.

Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight

at 37°C.

Select individual colonies and confirm the presence of the correct insert by colony PCR and

restriction digestion of the isolated plasmid DNA.[5]

Verify the sequence of the cloned gene by DNA sequencing.
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Protocol 2: Expression of Recombinant Serrapeptase in
E. coli
This protocol outlines the steps for expressing the recombinant Serrapeptase in E. coli

BL21(DE3).

Materials:

E. coli BL21(DE3) cells harboring the pET-28a-Serrapeptase plasmid

Luria-Bertani (LB) broth or Terrific Broth (TB) containing kanamycin (50 µg/mL)[5]

Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M)

Procedure:

Inoculate 50 mL of LB or TB medium containing kanamycin with a single colony of E. coli

BL21(DE3) carrying the expression plasmid.

Incubate the culture overnight at 37°C with shaking at 180-200 rpm.

The next day, inoculate 1 L of fresh LB or TB medium (with kanamycin) with the overnight

culture to an initial OD600 of 0.05-0.1.

Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[5]

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

Continue to incubate the culture for an additional 4-6 hours at 37°C.[3][5] Optimal expression

conditions (temperature, IPTG concentration, and induction time) may need to be optimized

for each specific construct.[5]

Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.

Discard the supernatant and store the cell pellet at -80°C until further processing.
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Protocol 3: Purification of Recombinant Serrapeptase
from Inclusion Bodies
This protocol details the purification of His-tagged Serrapeptase from inclusion bodies using

Ni-NTA affinity chromatography.

Materials:

Cell pellet from Protocol 2

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1

mM PMSF)

Wash Buffer 1 (Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM

imidazole, 8 M urea)

Wash Buffer 2 (Refolding Buffer: 20 mM Tris pH 8.0, 100 mM NaCl, 0.1% Triton X-100)[7]

Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 8 M urea)

Ni-NTA resin

Procedure:

Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

Sonicate the cell suspension on ice to ensure complete lysis.

Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. The pellet

contains the inclusion bodies.

Solubilization: Resuspend the inclusion body pellet in Wash Buffer 1 (Solubilization Buffer)

and stir for 1-2 hours at room temperature to solubilize the denatured protein.

Clarification: Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes at 4°C

to remove any insoluble debris.

Binding to Resin: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column.

Allow the protein to bind to the resin for 1-2 hours at room temperature with gentle agitation.
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Washing: Wash the resin with several column volumes of Wash Buffer 1 to remove non-

specifically bound proteins.

On-Column Refolding (Optional but Recommended): Gradually exchange the denaturing

Wash Buffer 1 with a refolding buffer (Wash Buffer 2) to allow the protein to refold while still

bound to the column.[7] This can be done by running a gradient from 8 M urea to zero urea.

Elution: Elute the refolded protein from the column using Elution Buffer.

Dialysis and Concentration: Dialyze the eluted fractions against a suitable storage buffer

(e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove imidazole and urea. Concentrate the

purified protein using an appropriate method (e.g., ultrafiltration).

Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular

weight, which is expected to be around 50-52 kDa.[1][8]

Protocol 4: Serrapeptase Activity Assay (Caseinolytic
Method)
This protocol is a standard method for determining the enzymatic activity of Serrapeptase
using casein as a substrate.[11][12]

Materials:

Casein Substrate (0.65% w/v casein in 50 mM potassium phosphate buffer, pH 7.5)

Trichloroacetic Acid (TCA) solution (0.44 M)

Folin-Ciocalteu's Phenol Reagent

Tyrosine Standard Solution (0.1 mg/mL)

Purified Serrapeptase solution

Procedure:

Reaction Setup: In a test tube, add 1.0 mL of the Casein Substrate and pre-incubate at 37°C

for 5 minutes.
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Enzyme Reaction: Add 0.5 mL of the appropriately diluted purified Serrapeptase solution to

the pre-warmed substrate. Mix and incubate at 37°C for exactly 10 minutes.

Reaction Termination: Stop the reaction by adding 1.5 mL of TCA solution. This will

precipitate the undigested casein.

Incubation and Clarification: Incubate the mixture at 37°C for 30 minutes to allow for

complete precipitation. Centrifuge or filter the mixture to obtain a clear supernatant.

Color Development: To 1.0 mL of the clear supernatant, add 2.5 mL of 0.4 M sodium

carbonate solution and 0.5 mL of Folin-Ciocalteu's reagent. Mix well and incubate at 37°C for

30 minutes.

Absorbance Measurement: Measure the absorbance of the solution at 660 nm against a

blank. The blank is prepared by adding the enzyme solution after the TCA.

Standard Curve: Prepare a standard curve using different concentrations of the Tyrosine

Standard Solution.

Calculation of Activity: Determine the amount of tyrosine released by the enzyme from the

standard curve. One unit of Serrapeptase activity is defined as the amount of enzyme that

liberates 1 µmol of tyrosine per minute under the specified conditions.
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Caption: Workflow for recombinant Serrapeptase production.
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Caption: Factors influencing recombinant Serrapeptase expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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